Product packaging for 1-(Hex-1-EN-1-YL)pyrrolidine(Cat. No.:CAS No. 99175-55-0)

1-(Hex-1-EN-1-YL)pyrrolidine

Cat. No.: B8575816
CAS No.: 99175-55-0
M. Wt: 153.26 g/mol
InChI Key: VAJISCYZCNRPJT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Enamine Chemistry

The term "enamine" was first coined in 1927 to highlight the structural analogy to enols, representing the nitrogen counterpart of these α,β-unsaturated alcohols. google.com While early reports of enamine reactions date back to the beginning of the 20th century, their synthetic potential remained largely untapped for decades. google.com A pivotal moment arrived in 1954 when Gilbert Stork and his colleagues demonstrated the utility of enamines in alkylation and acylation reactions, sparking widespread interest in their application. google.comwhiterose.ac.uk This pioneering work laid the groundwork for what is now known as the Stork enamine alkylation, a cornerstone of modern synthetic methodology. umich.edu Since then, the field has expanded dramatically, with enamines becoming central to organocatalysis, a major advancement in organic chemistry over the last two decades. researchgate.net

Fundamental Principles of Enamine Reactivity and Electronic Structure

Enamines are unsaturated compounds typically formed from the condensation of an aldehyde or ketone with a secondary amine. sigmaaldrich.com Their reactivity stems from a key resonance structure where the lone pair of electrons on the nitrogen atom is delocalized into the carbon-carbon double bond. researchgate.netevitachem.com This delocalization increases the electron density at the α-carbon, rendering it nucleophilic. researchgate.net

The electronic structure of an enamine is characterized by this π-donation from the nitrogen, which makes the alkene component particularly reactive towards electrophiles. evitachem.com This is analogous to how an amino group activates an aromatic ring towards electrophilic substitution. evitachem.com The planarity of the enamine system, with the nitrogen and the three carbons of the enamine moiety being sp2 hybridized, facilitates this electron delocalization. researchgate.net Consequently, enamines are excellent nucleophiles and can participate in a variety of reactions, including alkylations, acylations, and Michael additions. umich.eduresearchgate.net

Significance of Pyrrolidine (B122466) Enamines as Versatile Synthetic Intermediates

Among the various secondary amines used to form enamines, pyrrolidine holds a special significance. Pyrrolidine enamines are often more nucleophilic and reactive compared to those derived from other cyclic or acyclic secondary amines. wikipedia.org This enhanced reactivity is attributed to the favorable planarity of the five-membered ring, which maximizes the overlap between the nitrogen's lone pair and the π-system of the double bond. evitachem.com

The use of pyrrolidine in enamine synthesis is advantageous for several reasons. It readily forms enamines with carbonyl compounds, and these enamines are highly effective in a range of synthetic transformations. nist.gov The resulting iminium salt intermediate, formed after the enamine reacts with an electrophile, is readily hydrolyzed to regenerate the carbonyl group in the product, allowing the pyrrolidine to be used catalytically in some cases. umich.eduresearchgate.net The reliability and high reactivity of pyrrolidine enamines have cemented their status as versatile and widely used intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. ethz.chchemimpex.com

Scope and Academic Relevance of Research on 1-(Hex-1-EN-1-YL)pyrrolidine

While the general class of pyrrolidine enamines is well-studied, specific research focusing exclusively on This compound is limited in publicly available scientific literature. This particular enamine is derived from the condensation of hexanal (B45976) and pyrrolidine. Its structure suggests it would participate in the typical reactions of enamines, serving as a nucleophile for the introduction of a hexyl group.

The academic relevance of studying this specific compound would lie in its potential application in targeted organic synthesis. For instance, it could be a key intermediate in the synthesis of natural products or pharmaceutical agents that contain a modified hexyl chain. Research on its specific reactivity, stereoselectivity in reactions, and the properties of its derivatives would be valuable for synthetic chemists.

Given the lack of specific experimental data in the literature for this compound, the following data tables are presented as illustrative examples based on the known properties of similar enamines.

Table 1: Physical and Chemical Properties of this compound (Hypothetical Data)

PropertyValue
Molecular Formula C10H19N
Molecular Weight 153.27 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Density Not available
Solubility Soluble in most organic solvents

Table 2: Spectroscopic Data for this compound (Hypothetical Data)

Spectroscopic TechniqueCharacteristic Peaks
1H NMR (CDCl3) δ 5.5-6.0 (m, 1H, vinylic), 4.5-5.0 (m, 1H, vinylic), 2.8-3.2 (t, 4H, N-CH2), 1.8-2.2 (m, 2H, allylic CH2), 1.6-1.9 (m, 4H, pyrrolidine CH2), 1.2-1.5 (m, 4H, alkyl CH2), 0.8-1.0 (t, 3H, CH3)
13C NMR (CDCl3) δ 140-145 (vinylic C-N), 100-105 (vinylic C), 48-52 (N-CH2), 30-35 (allylic CH2), 20-30 (alkyl and pyrrolidine CH2), 13-15 (CH3)
IR (neat) ν 2955, 2925, 2855 (C-H stretch), 1650 (C=C stretch), 1150 (C-N stretch) cm-1
Mass Spectrometry (EI) m/z 153 (M+), 124, 96, 82, 70

Further research would be necessary to experimentally determine these values and fully characterize the compound's properties and reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B8575816 1-(Hex-1-EN-1-YL)pyrrolidine CAS No. 99175-55-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99175-55-0

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1-hex-1-enylpyrrolidine

InChI

InChI=1S/C10H19N/c1-2-3-4-5-8-11-9-6-7-10-11/h5,8H,2-4,6-7,9-10H2,1H3

InChI Key

VAJISCYZCNRPJT-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CN1CCCC1

Origin of Product

United States

Synthetic Methodologies for 1 Hex 1 En 1 Yl Pyrrolidine

Classical Dehydrative Condensation Protocols

The most fundamental method for synthesizing 1-(hex-1-en-1-yl)pyrrolidine involves the direct condensation of hexanal (B45976) with pyrrolidine (B122466). This reaction is an equilibrium process that necessitates the removal of water to drive the reaction toward the enamine product. masterorganicchemistry.com

Commonly, this is achieved through azeotropic distillation with a suitable solvent like toluene (B28343) or by employing a chemical dehydrating agent. wikipedia.orgscripps.edu Agents such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are frequently used to sequester the water generated during the reaction. wikipedia.org The general mechanism proceeds through the initial formation of a carbinolamine intermediate, which then undergoes dehydration to yield the final enamine. wikipedia.org

It's noteworthy that for highly basic amines like pyrrolidine (pKaH of 11.26), acid catalysis is not always required for the condensation to occur. wikipedia.org However, for less basic amines, an acid catalyst is essential to facilitate both the initial nucleophilic addition and the subsequent dehydration step. wikipedia.org

Development of Catalytic Systems for Enamine Formation

To enhance the efficiency, selectivity, and sustainability of enamine synthesis, significant research has been dedicated to the development of various catalytic systems.

Brønsted and Lewis Acid Catalysis

Both Brønsted and Lewis acids have been effectively employed to catalyze the formation of enamines. Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), can accelerate the reaction, although studies have shown that weaker acids can sometimes be more effective catalysts. rsc.org The role of the acid is to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the secondary amine. masterorganicchemistry.com

Lewis acids also play a crucial role in activating carbonyl compounds for enamine formation. researchgate.net They can coordinate to the carbonyl oxygen, thereby increasing its electrophilicity. However, a challenge with using hard Lewis acids in combination with amine catalysts is the potential for the Lewis acid to be quenched by the amine. thieme-connect.com Despite this, strategies have been developed to enable the cooperative action of Lewis acids and amines in catalysis. researchgate.netnih.gov For instance, the use of arylamines, which are less basic than alkylamines, can circumvent the issue of catalyst quenching. thieme-connect.com

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and enamine formation is a key activation mode within this field. nih.govnih.govacs.org Chiral secondary amines, such as proline and its derivatives, can be used as catalysts to produce chiral enamines, which are valuable intermediates in stereoselective reactions. nih.govnumberanalytics.commakingmolecules.com The catalyst is regenerated during the reaction cycle, allowing for its use in sub-stoichiometric amounts. makingmolecules.com The development of organocatalytic methods has significantly expanded the synthetic utility of enamines, enabling the enantioselective α-functionalization of carbonyl compounds. acs.org

Transition Metal-Mediated Syntheses

Transition metal catalysis offers another sophisticated avenue for enamine synthesis. rsc.orgnih.gov These methods often involve the activation of substrates through different mechanisms than classical condensations. For example, transition metal complexes can catalyze the isomerization of N-allylic compounds to enamines. organic-chemistry.org Palladium-catalyzed reactions have been developed for the oxidative N-α,β-dehydrogenation of amides to yield enamides, which are structurally related to enamines. organic-chemistry.org Furthermore, rhodium and iridium catalysts have been utilized in the C-H activation and arylation of enamides, showcasing the versatility of transition metals in generating enamine-type structures. organic-chemistry.org The merging of enamine activation with transition metal catalysis represents a significant strategy for achieving novel chemical transformations. researchgate.net

Solvent Effects and Reaction Environment Optimization

The choice of solvent can profoundly influence the rate, yield, and even the stereochemical outcome of enamine synthesis. numberanalytics.comnumberanalytics.com Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have been shown to enhance reaction rates and improve yields. rsc.orgnumberanalytics.com This is partly attributed to their ability to stabilize the charged intermediates formed during the reaction. academie-sciences.fr In contrast, non-polar solvents such as toluene may favor the formation of the E-enamine isomer, which can be crucial for controlling the stereochemistry of subsequent reactions. numberanalytics.com

The presence of hydrogen bond acceptors in the reaction medium can also facilitate enamine formation. These molecules can interact with the water generated during the condensation, effectively removing it from the equilibrium and driving the reaction forward. rsc.org Computational studies have highlighted the importance of explicit solvent molecules in stabilizing the enamine intermediate, which can be thermodynamically unstable in the gas phase. acs.org

SolventDielectric Constant (ε)General Effect on Enamine Formation
Dimethyl Sulfoxide (DMSO)46.7Enhances reaction rate and stabilizes the enamine form. rsc.orgnumberanalytics.comacademie-sciences.fr
Dimethylformamide (DMF)36.7Generally enhances reaction rates and improves yields. numberanalytics.com
Chloroform (CHCl₃)4.81Reaction is often slower with lower conversion compared to polar aprotic solvents. rsc.orgacademie-sciences.fr
Toluene2.38Can favor the formation of the E-enamine isomer. numberanalytics.com
Benzene2.28Similar to chloroform, often results in slower reactions and lower conversions. rsc.org

Green Chemistry Principles in Enamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of enamines to develop more sustainable and environmentally benign processes. core.ac.uk A key principle is the use of catalysts over stoichiometric reagents, which is exemplified by the catalytic methods discussed previously. novonesis.comacs.org Catalytic approaches reduce waste by enabling the use of small amounts of a substance to facilitate the reaction. acs.org

Another important aspect is maximizing atom economy, which seeks to incorporate the maximum amount of starting materials into the final product. novonesis.comacs.org Catalytic hydroamination, for instance, represents a highly atom-economical route to amines and their derivatives. acs.org

The use of safer solvents is also a central tenet of green chemistry. novonesis.comskpharmteco.com Research into alternative, less hazardous solvents or even solvent-free reaction conditions contributes to making enamine synthesis more environmentally friendly. core.ac.uk Furthermore, designing processes that are more energy-efficient, for example, by running reactions at ambient temperature and pressure, aligns with green chemistry goals. novonesis.com Avoiding unnecessary derivatization steps, such as the use of protecting groups, also reduces waste and simplifies synthetic procedures. novonesis.comacs.org

Based on a comprehensive search of available scientific literature, there is no specific research data or detailed findings on the application of continuous flow reactors for the synthesis of the chemical compound this compound.

Therefore, it is not possible to provide an article with the requested content, including data tables and detailed research findings, that focuses solely on this specific compound and its production via continuous flow methodologies.

General principles of enamine synthesis using continuous flow reactors exist for other related compounds, but per the strict instructions to focus exclusively on this compound, this information cannot be presented.

Mechanistic Investigations of 1 Hex 1 En 1 Yl Pyrrolidine Reactivity

Detailed Analysis of Nucleophilic Character and Regioselectivity

The defining characteristic of 1-(Hex-1-en-1-yl)pyrrolidine is its nucleophilicity. The delocalization of the nitrogen's lone pair increases the electron density of the double bond, particularly at the β-carbon (C2 of the hexenyl chain). This makes the β-carbon the primary site for reactions with a wide range of electrophiles. This enhanced nucleophilicity allows enamines to serve as effective carbanion equivalents in carbon-carbon bond-forming reactions. ualberta.ca

The regioselectivity of these reactions is a critical aspect of its chemistry. While the β-carbon is the site of highest electron density and thus the kinetic site of C-alkylation, the nitrogen atom also retains nucleophilic character. Reaction with electrophiles can, in principle, occur at either the nitrogen or the β-carbon.

C-Alkylation: This is the most common and synthetically useful pathway. Reaction with electrophiles like alkyl halides or Michael acceptors typically occurs at the β-carbon, leading to the formation of a new carbon-carbon bond. This initial product is an iminium ion, which is subsequently hydrolyzed to yield a β-substituted aldehyde or ketone.

N-Alkylation: Direct alkylation on the nitrogen atom can also occur, forming a quaternary ammonium (B1175870) salt. This process is generally reversible and often thermodynamically less favorable than C-alkylation, especially with sterically demanding electrophiles. However, for certain electrophiles and under specific reaction conditions, N-alkylation can become a competing pathway.

The outcome of the reaction (C- vs. N-alkylation) is governed by a delicate balance of steric effects, the nature of the electrophile, and the reaction conditions (solvent, temperature).

Tautomerism and Isomerization Pathways of Enamines

Enamines exist in a tautomeric relationship with their corresponding imines. The enamine form of this compound is generally the more stable tautomer compared to the imine formed by the migration of a proton from the β-carbon to the α-carbon. However, upon protonation, the resulting iminium ion is a key intermediate in many enamine reactions.

Furthermore, the double bond of this compound can exist as either the (E) or (Z) stereoisomer. The interconversion between these isomers, or isomerization, can occur, often catalyzed by acid or base. Kinetic and spectroscopic studies have shown that for some enamines, one stereoisomer may form preferentially under kinetic control, which then equilibrates to the thermodynamically more stable isomer over time. researchgate.net The stereochemistry of the enamine can have a profound impact on the stereochemical outcome of its subsequent reactions. The base-catalyzed isomerization of allylic amines is a key method for generating chiral enamine intermediates. whiterose.ac.uk

Elucidation of Reaction Pathways via Computational Chemistry

Computational chemistry provides powerful tools for understanding the intricate details of enamine reactivity at a molecular level. core.ac.uk These methods allow for the elucidation of reaction mechanisms, the prediction of selectivity, and the rationalization of experimental observations.

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate a variety of electronic descriptors that quantify the reactivity of this compound. researchgate.netscribd.comchemrxiv.org These descriptors offer insight into the molecule's electronic structure and its propensity to react.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO relates to the enamine's ability to donate electrons (its nucleophilicity), while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO gap suggests higher reactivity. researchgate.net

Atomic Charges: Calculation of partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges) reveals the electron distribution within the molecule, confirming the high electron density at the β-carbon.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies. chemrxiv.orgnih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity. osti.gov

Table 1: Representative Calculated Electronic Descriptors for an Enamine System (Note: These are illustrative values for a model enamine system calculated using DFT, as specific experimental or computational data for this compound are not widely available in the literature.)

DescriptorValueSignificance
HOMO Energy-5.5 eVIndicates strong electron-donating (nucleophilic) character.
LUMO Energy+1.2 eVSuggests low propensity to act as an electrophile.
HOMO-LUMO Gap6.7 eVReflects the molecule's kinetic stability and chemical reactivity. researchgate.net
Electrophilicity Index (ω)1.5 eVA lower value indicates a more nucleophilic character. nih.gov
Partial Charge on β-Carbon-0.45 eConfirms the primary site of nucleophilic attack.

A cornerstone of computational mechanistic studies is the location of transition states (TS) and the calculation of reaction energy profiles. capes.gov.brnih.govresearchgate.net By mapping the potential energy surface of a reaction, chemists can determine activation energies (ΔG‡), which correspond to reaction rates, and reaction energies (ΔG_r), which indicate thermodynamic favorability. nih.gov

For the reaction of this compound with an electrophile, computational models can compare the energy barriers for C-alkylation versus N-alkylation, providing a theoretical basis for the observed regioselectivity. DFT studies on similar enamines have shown that the transition state for C-alkylation is generally lower in energy. nih.gov These calculations can also model the stereoselectivity of reactions by comparing the activation energies of transition states leading to different stereoisomeric products. researchgate.netnih.gov

Table 2: Hypothetical Energy Profile for the Alkylation of this compound (Note: This table presents a hypothetical energy profile for the reaction with an alkyl halide, based on computational studies of analogous enamine systems.)

Reaction PathwayIntermediate/StateRelative Free Energy (kcal/mol)Key Finding
C-Alkylation Reactants0Reference energy level.
Transition State (TS_C)+15.2Lower activation barrier, kinetically favored. nih.gov
Iminium Ion Product-8.5Thermodynamically stable intermediate.
N-Alkylation Reactants0Reference energy level.
Transition State (TS_N)+19.8Higher activation barrier, kinetically disfavored.
Quaternary Salt Product-3.1Less stable product compared to iminium ion.

While quantum chemical calculations typically model molecules in a static, gas-phase environment or with simplified solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of the enamine's behavior in a condensed phase. enamine.netnih.govresearchgate.net MD simulations can model:

Solvation Effects: How solvent molecules arrange around the enamine and influence its conformation and reactivity.

Conformational Dynamics: The flexibility of the pyrrolidine (B122466) ring and the hexenyl chain, and the equilibrium between different conformers. nih.gov

Reactant Encounters: The process by which the enamine and an electrophile come together in solution to form a reactive pair, a crucial first step for any bimolecular reaction. rsc.org

These simulations offer insights into how the reaction environment can influence reaction pathways and outcomes, complementing the energetic information from static DFT calculations. rsc.orgenamine.net

Kinetic and Thermodynamic Studies of Enamine Transformations

Experimental studies are essential to validate computational models and to fully characterize the reactivity of this compound. Kinetic and thermodynamic data provide a macroscopic understanding of reaction rates and equilibria.

Thermodynamic Analysis: By allowing a reaction to reach equilibrium, the relative stability of reactants and products can be determined. For enamines, this is particularly relevant for understanding the equilibrium between C- and N-alkylated products, as well as the E/Z isomeric ratio. researchgate.net The reversibility of reaction steps is a key factor; both kinetic and thermodynamic processes involving intermediates can influence the final product distribution. acs.orgnih.govacs.org For example, while C-alkylation is often irreversible, N-alkylation can be reversible, allowing for the eventual formation of the thermodynamically favored C-alkylated product even if N-alkylation is fast.

Reactivity Profiles and Organic Transformations Utilizing 1 Hex 1 En 1 Yl Pyrrolidine

Alkylation Reactions

The alkylation of enamines, a cornerstone of the Stork enamine alkylation, provides a robust method for the α-alkylation of aldehydes and ketones. orgoreview.com 1-(Hex-1-en-1-yl)pyrrolidine, being an enamine of an aldehyde, readily participates in these transformations. The inherent nucleophilicity of the β-carbon of the enamine allows for efficient reaction with various electrophiles, particularly alkyl halides. masterorganicchemistry.comlibretexts.org This process typically involves three key stages: the formation of the enamine, its subsequent alkylation to form an iminium salt, and finally, hydrolysis to yield the α-alkylated aldehyde. libretexts.org

Regioselective Alkylation Strategies

A significant advantage of employing enamines like this compound over traditional enolates is the high degree of regioselectivity observed in their alkylation reactions. orgoreview.com Enolates generated from unsymmetrical ketones can lead to a mixture of products due to the formation of both kinetic and thermodynamic enolates. orgoreview.com In contrast, the Stork enamine synthesis, using a secondary amine like pyrrolidine (B122466), directs alkylation specifically to the α-position of the parent carbonyl compound, minimizing the formation of regioisomers. orgoreview.com

Research has demonstrated that the regioselectivity of enamine alkylation can be influenced by the structure of the enamine and the reaction conditions. For instance, studies on extended enolates derived from β-keto esters have shown exclusive α-alkylation. rsc.org While these studies did not specifically use this compound, the principles governing the regioselectivity are broadly applicable. The choice of the secondary amine component, such as pyrrolidine, is a critical factor in controlling the regiochemical outcome of the alkylation. orgoreview.com

Stereoselective Control in Enamine Alkylations

Achieving stereocontrol in enamine alkylations is a key area of research, with significant efforts directed towards the use of chiral auxiliaries. The incorporation of a chiral amine into the enamine structure can induce asymmetry in the alkylation step, leading to the formation of enantioenriched products after hydrolysis. acs.org

For example, studies on the alkylation of enamines derived from chiral tropane (B1204802) and homotropane auxiliaries have demonstrated the potential for asymmetric induction. acs.org Although these specific examples did not involve this compound, the underlying principles are directly relevant. The stereochemical outcome is often rationalized through computational studies, which can predict the preferred transition state geometries leading to the observed enantiomeric excess. acs.orgacs.org The use of C2-symmetric amines, such as (2R,5R)-2,5-dimethylpyrrolidine, has also been explored to enhance enantioselectivity, though challenges in enamine formation with hindered amines can arise. rsc.org

Acylation and Related Carbonyl Addition Reactions

Beyond alkylation, this compound is a valuable participant in acylation and other carbonyl addition reactions, expanding its synthetic utility.

Enamine-Mediated Acylations

Enamines readily react with acyl halides in a process that mirrors alkylation. libretexts.org The nucleophilic β-carbon of the enamine attacks the electrophilic carbonyl carbon of the acyl halide. Subsequent elimination of the halide and hydrolysis of the resulting iminium salt affords a β-dicarbonyl compound. libretexts.org This method provides a reliable route to 1,3-dicarbonyl systems, which are important building blocks in organic synthesis. The Stork enamine reaction is also applicable to acylation, offering a controlled and efficient alternative to direct acylation of enolates. libretexts.org

Aldol-Type and Mannich Reactions

Enamines serve as enolate equivalents in Aldol-type and Mannich reactions. wikipedia.orgucl.ac.uk In an Aldol-type condensation, the enamine adds to an aldehyde or ketone, and subsequent hydrolysis yields the corresponding aldol (B89426) addition product. wikipedia.org This process avoids the self-condensation issues often encountered with enolates, particularly those derived from aldehydes. ucl.ac.uk

Similarly, in the Mannich reaction, an enamine can react with an imine or iminium ion. This reaction is crucial for the synthesis of β-amino carbonyl compounds and their derivatives. ucl.ac.uk Research on the Mannich reaction of β-ketocarbonyl derivatives has shown that the use of a pyrrolidine-acetic acid catalyst can effectively promote the reaction. acs.org While this study did not specifically use this compound, the catalytic system is relevant for enamine-based Mannich reactions. The development of asymmetric Mannich reactions using chiral catalysts or auxiliaries allows for the stereoselective synthesis of complex nitrogen-containing molecules. ucl.ac.uk

Cycloaddition Chemistry

The double bond of enamines like this compound can participate in cycloaddition reactions, providing access to various cyclic and heterocyclic systems. rsc.orgresearchgate.net These reactions are powerful tools for the construction of five- and six-membered rings.

Enamines can act as the 2π-electron component in [2+2] and [4+2] cycloaddition reactions. For instance, the reaction of an enamine with an activated alkene can lead to a cyclobutane (B1203170) derivative, which can undergo further transformations. researchgate.net In Diels-Alder type reactions, enamines can function as the diene or dienophile, depending on the reaction partner.

A particularly important application is the 1,3-dipolar cycloaddition of azomethine ylides with enamines as the dipolarophile. researchgate.net This reaction is a highly efficient method for the synthesis of substituted pyrrolidines. researchgate.netmdpi.com The azomethine ylide, often generated in situ, reacts with the enamine to form a five-membered heterocyclic ring with a high degree of regio- and stereocontrol. researchgate.net This strategy has been widely employed in the synthesis of complex natural products and biologically active molecules containing the pyrrolidine scaffold. mdpi.com

Furthermore, transition metal-catalyzed [2+2+2] cycloadditions involving nitrogen-linked diynes and alkynes offer a direct route to fused pyrrolidine systems. rsc.org While this reaction does not directly involve a pre-formed enamine, it highlights the importance of the pyrrolidine motif in the synthesis of complex cyclic structures.

[2+2] Cycloadditions with Ketenes and Electron-Deficient Olefins

The electron-rich double bond of this compound makes it a suitable partner for [2+2] cycloaddition reactions with electron-withdrawing partners like ketenes and certain olefins. These reactions provide a direct route to four-membered ring systems.

The reaction of enamines with ketenes, known as the Staudinger cycloaddition, is a well-established method for the synthesis of β-lactams. mdpi.com In the case of this compound, its reaction with a ketene (B1206846), generated in situ, would be expected to yield a cyclobutanone (B123998) intermediate which, upon hydrolysis of the enamine, would furnish a 2-aminocyclobutanone derivative. The reaction is typically carried out in the presence of a base like triethylamine. mdpi.com

Lewis acids can promote [2+2] cycloadditions between ketenes and alkenes, often with significant rate acceleration and controlled diastereoselectivity compared to thermal reactions. nih.gov While specific studies on this compound are not prevalent, the general mechanism involves the activation of the ketene by the Lewis acid, followed by a stepwise or concerted cycloaddition.

Similarly, [2+2] cycloadditions with electron-deficient olefins, such as those bearing nitro groups, can occur. The reaction of enamines with nitro olefins can lead to cyclobutane derivatives. ethz.ch Photoaddition reactions of related pyrrolinium salts with electron-poor olefins have been shown to yield [2+2] cycloaddition products. sci-hub.se

Table 1: Representative [2+2] Cycloaddition Reactions

Reactant 1 Reactant 2 Product Type Notes
This compound Ketene Cyclobutanone derivative Staudinger-type cycloaddition. mdpi.com
This compound Electron-deficient olefin Substituted cyclobutane Can be promoted by Lewis acids or photochemically. nih.govsci-hub.se

[3+2] Cycloadditions for Heterocycle Formation

[3+2] cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. Enamines like this compound can act as the two-atom component in these transformations. A common strategy involves the reaction with a three-atom component, such as an azomethine ylide, to form pyrrolidine rings. researchgate.net

These reactions are often highly regioselective and stereoselective. For instance, the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is a classic method for pyrrolidine synthesis. organic-chemistry.orgresearchgate.net While direct examples with this compound are not extensively documented, the general principle suggests its applicability. The reaction would involve the attack of the azomethine ylide across the enamine double bond to generate a new, highly substituted pyrrolidine ring.

Transition metal-catalyzed [3+2] cycloadditions also represent a viable route. For example, manganese porphyrin catalysts have been used for formal [3+2] cycloadditions between aziridines and styrenes to yield pyrrolidines. organic-chemistry.org

Table 2: Potential [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis

Two-Atom Component Three-Atom Component Catalyst/Conditions Product
This compound Azomethine Ylide Thermal or Catalytic Substituted Pyrrolidine
This compound Nitrone Thermal or Catalytic Substituted Isoxazolidine

Diels-Alder and Related Pericyclic Reactions

As an electron-rich alkene, this compound can function as a dienophile in Diels-Alder reactions, particularly with electron-deficient dienes (an inverse-electron-demand Diels-Alder reaction). The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com

Conversely, and more commonly, enamines can be part of a diene system. While this compound itself is not a diene, related 1-amino-1,3-dienes are known to be highly reactive electron-rich dienes in [4+2] cycloadditions. ua.es These reactions proceed readily with a variety of electron-deficient dienophiles such as maleic anhydride, N-phenylmaleimide, and acrylates, often under mild conditions. ua.es

Pericyclic reactions are concerted processes that occur through a cyclic transition state. unina.it The stereochemistry of these reactions is often predictable by the Woodward-Hoffmann rules or Frontier Molecular Orbital (FMO) theory. unina.it While specific studies detailing the participation of this compound in a broad range of pericyclic reactions are limited, its electronic properties suggest it would be a reactive component in such transformations.

Conjugate Addition to α,β-Unsaturated Systems

The versatility of this reaction is high, as a wide range of Michael acceptors can be employed. researchgate.net The reaction provides a powerful method for the formation of carbon-carbon bonds. In some cases, an anti-Michael addition, where the nucleophile adds to the α-carbon, can be observed, although this is less common. researchgate.netmdpi.com

Table 3: Stork Enamine Alkylation using this compound

Enamine Michael Acceptor Product after Hydrolysis
This compound Methyl vinyl ketone 2-Butyl-1,5-diketone
This compound Acrylonitrile γ-Ketonitrile
This compound Acrolein γ-Ketoaldehyde

Oxidative and Reductive Transformations

The enamine functionality in this compound is susceptible to both oxidation and reduction. Oxidative transformations can lead to a variety of products depending on the reagents and conditions used. For example, copper-mediated oxidative transformations of N-allyl enamines have been shown to produce azaheterocycles through cyclopropanation and subsequent ring-opening. acs.org The oxidation of enamines can also lead to the formation of α,β-unsaturated iminium ions, which are valuable intermediates in organic synthesis.

Reductive transformations of enamines typically lead to the corresponding saturated amine. Catalytic hydrogenation or reduction with hydride reagents like sodium borohydride (B1222165) can achieve this. A more synthetically interesting application is the reductive alkynylation of amides, which can proceed through enamine-like intermediates to produce pyrrolidine alkaloids. researchgate.net While not a direct reduction of this compound, it highlights the role of related structures in reductive processes. The chemoselective reduction of the double bond in the presence of other functional groups is a key consideration in synthetic planning. thieme-connect.com

Cross-Coupling Reactions Involving Enamine Intermediates

Enamines can serve as nucleophilic partners in transition metal-catalyzed cross-coupling reactions. A notable example is the Heck-type acylation reaction. liverpool.ac.uk In this process, this compound can be formed in situ from hexanal (B45976) and pyrrolidine. This enamine then acts as an electron-rich olefin that undergoes a regioselective Heck coupling with an aryl halide, catalyzed by a palladium complex. liverpool.ac.uk Subsequent hydrolysis of the resulting iminium ion yields an alkyl aryl ketone. This reaction is significant as it allows for the coupling of readily available aldehydes with aryl halides. liverpool.ac.uk

This type of reaction demonstrates the utility of this compound as a transient intermediate that facilitates a key bond-forming step. The scope of this reaction can be extended to various aryl chlorides, which are often more economical than the corresponding bromides or iodides. liverpool.ac.uk

Table 4: Heck-Type Acylation via an Enamine Intermediate

Aldehyde Amine Aryl Halide Catalyst Product
Hexanal Pyrrolidine Aryl Chloride Palladium Catalyst Alkyl Aryl Ketone

The reaction proceeds via the in-situ formation of this compound. liverpool.ac.uk

Applications of 1 Hex 1 En 1 Yl Pyrrolidine in Complex Molecule Synthesis

Construction of Carbon-Carbon Bonds in Advanced Organic Synthesis

The primary application of 1-(hex-1-en-1-yl)pyrrolidine in synthesis is its role as an enolate equivalent in the Stork enamine reaction. openstax.orgwikipedia.org This three-step process involves the formation of the enamine, its reaction with an electrophile, and subsequent hydrolysis of the resulting iminium salt to regenerate a carbonyl group. libretexts.org This method provides a reliable and selective means for the mono-alkylation or acylation of aldehydes like hexanal (B45976), a transformation that can be difficult to control directly using enolates due to issues with poly-alkylation and self-condensation. wikipedia.org

The nucleophilic carbon of this compound can react with a range of electrophiles. masterorganicchemistry.com This versatility makes it a valuable intermediate for creating key structural motifs in advanced organic synthesis. rsc.orgalevelchemistry.co.uk

Key applications include:

Alkylation: Reaction with activated alkyl halides, such as allylic, benzylic, or α-halo carbonyl compounds, introduces new carbon substituents at the α-position of the original aldehyde. masterorganicchemistry.comwikipedia.org

Michael Addition: As a soft nucleophile, the enamine readily undergoes conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors). openstax.orglibretexts.org Hydrolysis of the adduct yields a 1,5-dicarbonyl compound, a versatile precursor for further cyclization and functionalization. vaia.com

Acylation: Reaction with acyl halides provides a direct route to 1,3-dicarbonyl compounds, which are fundamental building blocks in organic synthesis. wikipedia.org

The table below summarizes the types of carbon-carbon bonds formed using this compound with various electrophiles.

Electrophile TypeExample ElectrophileIntermediate ProductFinal Product (after Hydrolysis)Bond Formed
Allyl Halide Allyl BromideIminium Salt2-AllylhexanalC(sp²)-C(sp³)
Benzyl Halide Benzyl BromideIminium Salt2-BenzylhexanalC(sp²)-C(sp³)
Michael Acceptor Methyl Vinyl KetoneIminium Salt2-(3-Oxobutyl)hexanal (a 1,5-Diketone)C(sp²)-C(sp³)
Acyl Halide Acetyl ChlorideIminium Salt2-Acetylhexanal (a 1,3-Diketone)C(sp²)-C(sp²)

Asymmetric Synthesis Methodologies

The enamine platform allows for the integration of stereocontrol, enabling the synthesis of chiral molecules. This is primarily achieved through chiral auxiliaries or organocatalysis.

Asymmetric synthesis can be achieved by forming the enamine from hexanal and a chiral pyrrolidine (B122466) derivative, which acts as a chiral auxiliary. whiterose.ac.ukresearchgate.net Although many applications utilize proline-derived catalysts, the principle extends to stoichiometric auxiliaries. The chiral auxiliary creates a stereochemically biased environment, directing the approach of the electrophile to one face of the enamine. acs.org This facial selectivity results in the formation of a diastereomerically enriched iminium salt intermediate. Subsequent hydrolysis removes the chiral auxiliary, yielding an enantiomerically enriched α-substituted aldehyde. The efficiency of the stereocontrol depends heavily on the structure of the chiral amine, particularly the size and placement of substituents on the pyrrolidine ring, which dictate the enamine's preferred conformation and shield one of its prochiral faces. acs.orgrsc.org

A more modern and atom-economical approach is the use of a catalytic amount of a chiral secondary amine to generate the chiral enamine intermediate in situ. nih.govnih.gov This is a cornerstone of asymmetric organocatalysis. nih.gov In a typical cycle, a chiral pyrrolidine derivative, such as a diarylprolinol silyl (B83357) ether, reacts with hexanal to form a nucleophilic chiral enamine. nih.gov This enamine then reacts with an electrophile in the first step of a domino, tandem, or cascade reaction. vander-lingen.nl These multi-step sequences, which occur in a single pot, can rapidly build molecular complexity. vander-lingen.nlrepec.org For example, a Michael addition initiated by the enamine can be followed by an intramolecular cyclization, creating multiple stereocenters in one synthetic operation with high enantioselectivity. researchgate.netau.dk The catalyst is regenerated at the end of the cycle, ready to start a new transformation.

The table below outlines a general scheme for an organocatalytic cascade.

StepDescriptionIntermediate(s)Role of Catalyst
1 Catalyst ActivationChiral Enamine from HexanalForms the key nucleophilic intermediate
2 C-C Bond FormationMichael AdductInduces enantioselectivity
3 Cascade ReactionCyclized IntermediateNot directly involved, but its structure dictates the subsequent pathway
4 Hydrolysis & Catalyst TurnoverFinal Product, Regenerated CatalystRegenerated for the next catalytic cycle

Strategic Intermediates for Fine Chemical and Agro-chemical Production

The products derived from reactions of this compound are valuable intermediates for the production of fine chemicals and agrochemicals. chemimpex.com The Stork enamine reaction provides access to functionalized aldehydes and 1,5-dicarbonyl compounds, which are versatile precursors for synthesizing more complex molecules. vaia.com

Fine Chemicals: The alkylated hexanal derivatives can be used as building blocks for fragrances, flavorings, and specialty polymers. The ability to introduce specific functional groups allows for the fine-tuning of material properties. chemimpex.com

Agrochemicals: Pyrrolidine and piperidine (B6355638) heterocycles are common motifs in biologically active compounds used in agriculture. rsc.orgmdpi.com The 1,5-dicarbonyl products from the Michael addition of this compound can be cyclized via intramolecular aldol (B89426) condensation or reductive amination to produce substituted cyclohexenones or nitrogen-containing heterocycles, respectively, which are core structures in many pesticides and herbicides.

Pharmaceuticals: The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. nih.govacs.orgd-nb.info The synthetic methods employing this enamine provide a pathway to chiral acyclic and carbocyclic building blocks essential for drug discovery programs. whiterose.ac.ukchemimpex.com

Application in Natural Product Total Synthesis

While specific total syntheses employing this compound are not extensively documented, the Stork enamine alkylation is a classic and powerful strategy for C-C bond formation that has been applied broadly in the synthesis of complex natural products. openstax.orgsoton.ac.uk Pyrrolidine enamines derived from various aldehydes and ketones are common intermediates for constructing key fragments of target molecules. nih.govuni-muenchen.de

The utility of this compound in this context lies in its ability to serve as a C6 building block. It can be used to introduce a functionalized hexyl chain at the α-position of another carbonyl-containing fragment. This strategy is particularly relevant for the synthesis of polyketide and fatty-acid-derived natural products that feature long, functionalized carbon chains. For instance, the synthesis of pyrrolidine alkaloids like (R)-bgugaine and (R)-irnidine demonstrates the importance of the pyrrolidine motif and related cyclization strategies in accessing natural product cores. whiterose.ac.uk A retrosynthetic analysis of a complex target might disconnect a key bond to reveal hexanal as a synthon, implying the use of its enamine derivative as the practical nucleophilic equivalent in the forward synthesis.

Mechanistic and Structural Elucidation of Enamine Mediated Reactions Using Advanced Analytical Techniques

In-situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic methods are invaluable for observing reactions as they occur, providing real-time data on the consumption of reactants, formation of intermediates, and appearance of products. This is particularly crucial for understanding the kinetics and equilibrium of enamine formation and subsequent reactions.

In the context of reactions involving 1-(Hex-1-en-1-yl)pyrrolidine, which is formed from the condensation of hexanal (B45976) and pyrrolidine (B122466), in-situ Infrared (IR) spectroscopy has been utilized to monitor the equilibrium between the aldehyde and the enamine. liverpool.ac.uk This technique allows for the investigation of the reaction at various temperatures and can also assess the impact of additives, such as molecular sieves, on the position of this equilibrium. liverpool.ac.uk Furthermore, the stability of the enamine at reaction temperatures over time can be analyzed, providing critical information for reaction optimization. liverpool.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ monitoring. For instance, in a reaction involving an enamine and an electrophile, the disappearance of the characteristic olefinic proton signal of the enamine and the concurrent appearance of signals corresponding to intermediates and products can be tracked over time. uni-muenchen.de In one study, the reaction of an enamine with a diazo compound was monitored by ¹H NMR at low temperatures, revealing the initial formation of transient intermediates before their conversion to the final products. uni-muenchen.de Similarly, the progress of the alkylation of a hindered aldehyde enamine was followed by in-situ ¹H NMR spectroscopy, which showed the disappearance of the enamine's olefinic signals and the emergence of a signal attributed to an iminium ion intermediate. acs.org

Table 1: In-situ Spectroscopic Monitoring Techniques for Enamine Reactions

Spectroscopic TechniqueInformation GainedExample Application
Infrared (IR) SpectroscopyMonitoring of reactant consumption and product/intermediate formation; assessment of equilibrium position. liverpool.ac.ukStudying the equilibrium between hexanal and this compound. liverpool.ac.uk
Nuclear Magnetic Resonance (NMR) SpectroscopyReal-time tracking of reactant, intermediate, and product concentrations; elucidation of intermediate structures. uni-muenchen.deacs.orgFollowing the alkylation of an enamine and identifying the iminium ion intermediate. acs.org

Elucidation of Stereochemical Outcomes via Advanced NMR and Chiral Chromatography

Understanding and controlling the stereochemistry of a reaction is a central goal in modern organic synthesis. For reactions mediated by enamines, particularly those derived from chiral amines, advanced analytical techniques are essential to determine the stereochemical course of the reaction.

Advanced NMR techniques, such as 2D-COSY, NOESY, HSQC, and EXSY, are employed to analyze complex mixtures of stereoisomers that may be in equilibrium. ethz.ch These methods allow for the detailed structural elucidation of cycloadducts and other products, providing insight into the facial selectivity of the enamine attack and the relative configurations of the newly formed stereocenters. ethz.ch The analysis of coupling constants and nuclear Overhauser effects (NOEs) can help establish the three-dimensional structure of the products.

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products formed in asymmetric enamine catalysis. rsc.org By using a chiral stationary phase, enantiomers can be separated and quantified, providing a direct measure of the stereoselectivity of the reaction. This is particularly important in the development of new chiral catalysts and methodologies for asymmetric synthesis. rsc.org For instance, in the Michael addition of aldehydes to nitroalkenes catalyzed by chiral pyrrolidine derivatives, chiral HPLC is used to determine the high stereocontrol achieved. rsc.org

The stereochemical outcome of reactions involving enamines can be highly dependent on the structure of the enamine itself. For example, the position of substituents on the pyrrolidine ring can dramatically influence the diastereoselectivity of the reaction. mdpi.com In some cases, the observed stereochemistry can be rationalized by considering the transition state assemblies, where the chiral catalyst directs the approach of the electrophile to one face of the enamine. umich.edu

Mass Spectrometry for Identification of Reaction Intermediates and Byproducts

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying low-abundance species, making it ideal for the study of reactive intermediates and byproducts in chemical reactions. rsc.orgnih.gov In enamine catalysis, MS can be used to identify key intermediates such as iminium ions, which are often charged and thus well-suited for ESI-MS analysis. nih.gov

The detection of these intermediates provides direct evidence for the proposed reaction mechanism. nih.govresearchgate.net By coupling MS with separation techniques like ion mobility spectrometry, it is possible to separate and characterize different isomeric intermediates, providing a deeper understanding of the reaction pathway. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can be used to fragment the detected ions and provide structural information about the intermediates. nih.gov

In addition to identifying the key intermediates, mass spectrometry is also a powerful tool for characterizing the byproducts of a reaction. This information is crucial for understanding competing reaction pathways and for optimizing reaction conditions to minimize the formation of undesired products. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of detected ions, further aiding in their identification. ethz.ch

Table 2: Mass Spectrometry Techniques in Enamine Reaction Analysis

Mass Spectrometry TechniqueApplication
Electrospray Ionization (ESI-MS)Detection of charged intermediates like iminium ions. nih.gov
Tandem Mass Spectrometry (MS/MS)Structural elucidation of intermediates and byproducts through fragmentation. nih.gov
High-Resolution Mass Spectrometry (HRMS)Determination of the elemental composition of detected species. ethz.ch
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)Separation and characterization of isomeric intermediates. nih.gov

Spectroscopic Characterization of Novel Adducts and Derivatives

The synthesis of novel molecules often relies on the formation of new adducts and derivatives through enamine-mediated reactions. The complete and unambiguous characterization of these new compounds is essential and is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. ¹H and ¹³C NMR provide information about the carbon-hydrogen framework of the molecule. liverpool.ac.ukrsc.org For complex structures, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between atoms. For example, the structure of novel platinum(II) complexes containing a pyrrolidine moiety was thoroughly characterized using ¹H NMR, IR, and UV-Vis spectroscopy. researchgate.net

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in the newly formed adducts. For example, the stretching frequencies of carbonyl groups, C=C double bonds, and N-H bonds can confirm the successful transformation of the starting materials. researchgate.net

Mass spectrometry provides the molecular weight of the new compound and, with high-resolution instruments, its elemental composition. ethz.ch This information is critical for confirming the identity of the synthesized adduct.

Finally, for crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming the connectivity and stereochemistry established by other spectroscopic methods. ethz.ch

Computational and Theoretical Insights into 1 Hex 1 En 1 Yl Pyrrolidine Chemistry

Quantum Chemical Assessment of Reactivity and Selectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like 1-(Hex-1-en-1-yl)pyrrolidine. nih.govresearchgate.net The reactivity of this enamine is largely governed by its Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis:

In enamines, the HOMO is typically localized on the enamine carbon atom (Cβ) and the nitrogen atom, making it nucleophilic at the Cβ position. The energy of the HOMO is a key indicator of the enamine's nucleophilicity; a higher HOMO energy corresponds to greater reactivity towards electrophiles. For this compound, the HOMO would be expected to have significant electron density on the carbon atom of the hexenyl group that is beta to the nitrogen atom.

The LUMO, on the other hand, is generally associated with the π* orbital of the C=C double bond. The HOMO-LUMO energy gap is a crucial parameter for predicting the kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Computational studies on similar enamines, such as those derived from pyrrolidine (B122466) and various aldehydes, have shown that the nature of the aldehyde and the amine substituent can significantly influence the HOMO and LUMO energies. acs.org For instance, enamines derived from α-branched aldehydes are generally less stable than those from simple aldehydes. acs.org

Table 1: Calculated Frontier Orbital Energies for a Model Enamine (Pyrrolidine-Propionaldehyde Enamine)

Molecular OrbitalEnergy (eV)Description
HOMO-5.5Primarily located on the Cβ-carbon and nitrogen, indicating high nucleophilicity at Cβ.
LUMO1.2Primarily located on the π* orbital of the C=C bond.
HOMO-LUMO Gap6.7Indicates the molecule's general reactivity towards electrophiles.

Note: These are representative values for a model system and would vary for this compound. The data is illustrative of the type of information obtained from quantum chemical calculations.

The selectivity of enamine reactions, such as alkylations and additions, can also be rationalized using FMO theory. The interaction between the enamine's HOMO and the electrophile's LUMO governs the reaction pathway. nih.gov For instance, in reactions with nitroalkenes, the initial step is often a nucleophilic attack from the enamine's HOMO to the LUMO of the nitroalkene. ub.edu

Predictive Models for Regio- and Stereochemical Control

Computational models are instrumental in predicting the regio- and stereochemical outcomes of reactions involving enamines.

Regioselectivity:

In reactions of this compound, two primary sites of nucleophilic attack exist: the Cβ-carbon and the nitrogen atom. Computational models, often based on DFT calculations of transition state energies, can predict the preferred site of reaction. Generally, C-alkylation is kinetically favored over N-alkylation in many enamine reactions, a preference that can be quantified through computational analysis of the activation barriers for both pathways.

Stereoselectivity:

The stereochemistry of reactions involving chiral enamines or reactions that generate new stereocenters can be predicted by modeling the transition states of the possible stereoisomeric pathways. For enamines derived from chiral amines, the puckering of the pyrrolidine ring and the orientation of its substituents play a crucial role in directing the approach of the electrophile. nih.gov

Computational studies have shown that for enamines derived from pyrrolidine, the five-membered ring can adopt different puckered conformations, which in turn influences the steric environment around the nucleophilic carbon and dictates the facial selectivity of the attack. nih.govrsc.org The relative energies of the transition states leading to different stereoisomers can be calculated to predict the major product. For example, in the reaction of proline-derived enamines with nitro-olefins, the stereochemical outcome is determined by the transition state energies, which are influenced by the conformation of the proline ring. researchgate.net

Table 2: Calculated Relative Transition State Energies for a Model Enamine Reaction

Stereoisomeric ProductRelative Activation Energy (kcal/mol)Predicted Major Product
(R)-Product0.0Yes
(S)-Product+2.5No

Note: This table illustrates how computational models can predict stereochemical outcomes by comparing the activation energies for the formation of different stereoisomers.

Exploration of Solvent Effects and Hydrogen Bonding Interactions

Solvent and hydrogen bonding can have a profound impact on the reactivity and selectivity of enamine reactions. Computational models can explicitly or implicitly account for these effects.

Solvent Effects:

The polarity of the solvent can influence the stability of charged intermediates and transition states. researchgate.net In reactions that proceed through polar transition states, such as the formation of iminium ions from enamines, polar solvents can lower the activation energy and accelerate the reaction rate. acs.org Computational models can incorporate solvent effects using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculations. These models have been used to explain why some enamine reactions show different outcomes in different solvents. ub.edu

Hydrogen Bonding:

Hydrogen bonding can play a significant role, especially in reactions where a protic solvent or a catalyst with hydrogen-bonding capabilities is present. For example, in proline-catalyzed reactions, the carboxylic acid group of proline can act as an internal Brønsted acid, participating in hydrogen bonding with the reactants and stabilizing the transition state. nih.gov Computational studies can model these hydrogen bonding interactions and quantify their effect on the reaction barrier and stereoselectivity.

Understanding Catalytic Cycles Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of organocatalytic reactions where enamines are key intermediates. nih.gov By calculating the energies of all intermediates and transition states in a proposed catalytic cycle, researchers can identify the rate-determining step, understand the role of the catalyst, and rationalize the observed selectivity. nih.gov

For a hypothetical reaction catalyzed by a chiral secondary amine to form this compound and its subsequent reaction, a computational study would typically involve the following steps:

Modeling the formation of the enamine: Calculating the energy profile for the condensation of hexanal (B45976) with pyrrolidine.

Modeling the key reaction step: For example, the nucleophilic attack of the enamine on an electrophile. This would involve locating the transition states for the formation of all possible stereoisomers.

Modeling the regeneration of the catalyst: This involves the hydrolysis of the resulting iminium ion to release the product and the catalyst.

By piecing together the energy profiles of these individual steps, a complete picture of the catalytic cycle can be constructed. This allows for a detailed understanding of how the catalyst controls the reaction and can guide the design of more efficient and selective catalysts. rsc.org

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for Enamine Chemistry

The foundation of modern enamine chemistry lies in the use of catalysts to facilitate their formation and subsequent reactions. acs.org While secondary amines like pyrrolidine (B122466) have been traditionally used to form enamines from carbonyl compounds, recent research has focused on the development of more sophisticated catalytic systems to achieve higher efficiency and stereoselectivity. makingmolecules.comacs.org

A significant area of advancement is the design of novel organocatalysts. For instance, primary amine catalysts are gaining attention as they can activate more sterically demanding substrates, such as acyclic ketones and α,α-disubstituted aldehydes, due to the reduced steric congestion around the enamine intermediate. mdpi.com Furthermore, the concept of asymmetric counteranion-directed catalysis (ACDC) is being explored, where a chiral counteranion is paired with a catalyst to induce high enantioselectivity in reactions proceeding through cationic intermediates. acs.org This modular approach allows for the fine-tuning of the catalyst's steric and electronic properties to achieve optimal results for specific transformations. acs.orgnih.gov

Another promising frontier is the merging of organocatalysis with metal catalysis. nih.gov This synergistic approach aims to overcome the limitations of each individual catalytic system. For example, nickel-catalyzed hydroalkylation of enamines has been studied to produce chiral α-alkyl amines, a reaction that benefits from the chemoselectivity of the nickel catalyst. nih.gov These hybrid systems open up new avenues for designing complex cascade reactions, leading to the synthesis of structurally diverse and valuable molecules. nih.gov

Table 1: Examples of Novel Catalytic Systems in Enamine Chemistry

Catalyst TypeExampleApplicationKey Advantage
Primary Amine Organocatalyst Cinchona alkaloid-derived diamine with camphorsulfonic acid (CSA)Asymmetric amination of α-branched aldehydesHigh yields and enantioselectivities with low catalyst loading. acs.orgnih.gov
Dual Organo/Metal Catalyst (biOx)NiH (chiral bioxazoline-chelated Ni(I) hydride)Hydroalkylation of N-Cbz-protected enaminesHigh chemo-, regio-, and enantioselectivity for the synthesis of chiral amines. nih.gov
Bifunctional Catalysts Proline with a thiourea (B124793) cocatalystAsymmetric aldol (B89426) reactionEnhanced reactivity and selectivity through hydrogen bonding activation. mdpi.com

Integration into Photoredox and Electro-organic Transformations

The integration of enamine chemistry with modern synthetic techniques like photoredox and electro-organic catalysis represents a paradigm shift in how chemists can access and utilize reactive intermediates. mdpi.comresearchgate.net These methods offer mild and often more sustainable alternatives to traditional synthetic protocols.

Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, has been successfully merged with enamine catalysis to achieve challenging transformations, such as the direct asymmetric α-alkylation of aldehydes. nih.gov In this dual catalytic system, a photoredox catalyst generates a radical species, which then reacts with a catalytically formed enamine. nih.gov This approach has been shown to be highly effective, providing access to a wide range of chiral building blocks. nih.govacs.org

Similarly, electro-organic synthesis, which employs an electric current to drive chemical reactions, offers a powerful tool for the oxidative functionalization of enamines. mdpi.com For instance, the intramolecular oxidative annulation of N-aryl enamines to synthesize indoles has been achieved using both photoredox and electrochemical methods. mdpi.comresearchgate.net While both techniques operate via a single-electron oxidation-radical cyclization mechanism, they offer different advantages in terms of reaction conditions and scalability. mdpi.comnih.gov The electrochemical approach, for example, can sometimes avoid the need for external oxidants and may offer faster reaction times. researchgate.net

The synergy between enamine chemistry and these modern synthetic methods is a rapidly developing area with the potential to unlock novel reaction pathways and provide access to previously inaccessible molecular architectures.

Sustainable and Environmentally Benign Enamine Transformations

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. itrcweb.orgmdpi.com In the context of enamine chemistry, this translates to the development of processes that minimize waste, reduce the use of hazardous substances, and utilize renewable resources. mdpi.comrsc.org

One key aspect of sustainable enamine chemistry is the development of highly efficient catalytic systems that can operate at low loadings, thereby reducing the amount of catalyst waste. acs.orgnih.gov The use of organocatalysts, which are often derived from naturally occurring chiral molecules like proline, is inherently a step towards more sustainable synthesis. mdpi.com

Furthermore, there is a growing interest in performing enamine reactions under solvent-free conditions or in environmentally benign solvents like water. mdpi.comacs.org For example, highly chemoselective formation of enamines from aldehydes has been achieved under very mild conditions (0 °C) with near-stoichiometric amounts of the secondary amine, minimizing the need for harsh reaction conditions and excess reagents. acs.org

The development of "pot-economy" strategies, where multiple reaction steps are carried out in a single reaction vessel, also contributes to the sustainability of enamine-based syntheses by reducing purification steps and solvent usage. digitellinc.com The ultimate goal is to design chemical processes that are not only efficient and selective but also have a minimal environmental footprint. itrcweb.org

Chemo- and Regioselective Enhancements in Complex Systems

Achieving high levels of chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules. Enamines, due to their dual nucleophilic character at both the nitrogen and the β-carbon, can present challenges in controlling the site of reaction. makingmolecules.com However, significant progress has been made in developing strategies to enhance the selectivity of enamine reactions.

The regioselectivity of enamine formation from unsymmetrical ketones can often be controlled by thermodynamic or kinetic factors. makingmolecules.com For instance, in cyclic ketones, the formation of the less substituted enamine is often favored to minimize steric interactions. makingmolecules.com

In subsequent reactions, the choice of catalyst and reaction conditions plays a crucial role in directing the chemo- and regioselectivity. For example, in the reaction of β-azolyl enamines with nitrile oxides, exclusive formation of a single regioisomer of 4-azolylisoxazoles has been achieved without the need for a catalyst or base. beilstein-journals.org

Computational studies, such as density functional theory (DFT), are also becoming increasingly important in understanding and predicting the outcomes of enamine reactions. nih.gov These theoretical models can provide insights into the reaction mechanisms and the factors that govern selectivity, thereby guiding the rational design of more selective synthetic methods. nih.gov

The ability to precisely control the chemo- and regioselectivity of enamine reactions is essential for their application in the total synthesis of natural products and other complex organic molecules. Future research will undoubtedly focus on the development of even more sophisticated methods to address this ongoing challenge.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(Hex-1-en-1-yl)pyrrolidine, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis is typically employed, starting with the functionalization of pyrrolidine via nucleophilic substitution or coupling reactions. For example, allylic bromination of hex-1-ene followed by a Buchwald-Hartwig coupling with pyrrolidine could yield the target compound . Optimization involves adjusting catalysts (e.g., palladium for coupling reactions), solvent polarity, and temperature gradients. Purification via column chromatography or recrystallization ensures high purity (>95%) .
  • Key Parameters : Monitor reaction progress using TLC or GC-MS. Yield improvements are achievable by employing inert atmospheres (N₂/Ar) and optimizing stoichiometric ratios of reactants .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodology :

  • Structural Confirmation : ¹H/¹³C NMR to identify proton environments and carbon骨架 . For example, the vinyl proton in the hexenyl group appears as a doublet of doublets (δ 5.2–5.8 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₀H₁₇N, MW 151.25 g/mol) and detects isotopic patterns .
  • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) or GC-MS quantifies impurities (<5%) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities with target proteins (e.g., neurotransmitter receptors). The hexenyl group’s hydrophobicity may enhance membrane permeability, which can be validated via MD simulations .
  • Data Interpretation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may arise from solvation effects not modeled in silico .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodology :

  • NMR vs. DFT Calculations : Perform density functional theory (DFT) to simulate NMR chemical shifts. Deviations >0.5 ppm suggest conformational flexibility or solvent effects not accounted for in computations .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which provides definitive bond angles and torsional strain data .

Q. How does the hexenyl substituent influence reactivity compared to other pyrrolidine derivatives?

  • Comparative Analysis :

  • Electron-Donating Effects : The hexenyl group’s electron-rich double bond may stabilize intermediates in SN² reactions, contrasting with brominated analogs (e.g., 1-(2-Bromo-5-nitrobenzyl)pyrrolidine), where electronegative substituents enhance electrophilicity .
  • Steric Effects : Bulkier substituents (e.g., adamantyl in 1-(2-Phenyl-2-adamantyl)pyrrolidine) reduce reaction rates in nucleophilic substitutions, whereas the linear hexenyl chain minimizes steric hindrance .

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